Bromethalin

概要

説明

ブロメタリンは、1980年代初頭に発見された神経毒性の殺鼠剤です。 これは、第1世代の抗凝血剤殺鼠剤、特にワルファリン系毒物に対する耐性を発達させたげっ歯類に対抗するために、代替として開発されました 。 ブロメタリンは、げっ歯類の中枢神経系を損傷させることで、げっ歯類の個体数を抑制する有効性で知られています .

2. 製法

合成経路は、適切な芳香族化合物のニトロ化、続いて臭素化とメチル化を含む 。反応条件は通常、目的の生成物が得られるように、制御された温度と特定の触媒の使用を必要とします。 工業的製造方法では、これらの反応をスケールアップし、最終製品の純度と効力を確保するために厳格な品質管理を維持します .

準備方法

The synthetic route involves the nitration of a suitable aromatic compound followed by bromination and subsequent methylation . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods involve scaling up these reactions while maintaining strict quality control to ensure the purity and efficacy of the final product .

化学反応の分析

ブロメタリンは、次を含むいくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、様々な臭素化およびニトロ化誘導体があります .

科学的研究の応用

Chemical Properties and Mode of Action

Bromethalin is classified as a neurotoxic rodenticide. Its primary mechanism involves the uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption in ATP synthesis. This process results in the accumulation of cerebral spinal fluid, increased intracranial pressure, and ultimately, neuronal damage characterized by vacuolization of myelin . The compound is effective at low concentrations, with formulations typically containing around 0.005% this compound being used in field applications .

Efficacy in Rodent Control

This compound has been shown to be highly effective against various rodent species, including Norway rats and house mice. Field studies demonstrate that this compound bait achieves significant population reductions, often exceeding 90% within treatment periods ranging from 7 to 30 days . Notably, this compound does not require pre-baiting, as rodents readily accept it without prior exposure .

Field Study Results

| Rodent Species | Concentration | Efficacy | Treatment Duration |

|---|---|---|---|

| Norway Rat | 0.005% | >90% reduction | 14 days |

| House Mouse | 0.005% | >90% reduction | 16 days |

These results highlight this compound's effectiveness even in environments where competing food sources are available .

Safety Profile and Environmental Impact

This compound's safety profile is relatively favorable when compared to traditional anticoagulant rodenticides. Toxicological studies indicate that it poses a lower risk to non-target species and the environment . For instance, a retrospective study analyzing this compound exposures reported that the majority resulted in minor or no effects among pediatric patients, with no major clinical effects observed . Furthermore, no incidents of secondary poisoning were documented during field trials .

Case Studies and Clinical Observations

Clinical observations have noted specific symptoms associated with this compound toxicity in animals and humans. Symptoms may include tremors, hyperreflexia, hind limb paralysis, and seizures due to increased intracranial pressure . Treatment protocols often involve the use of anticonvulsants and diuretics like mannitol to manage symptoms effectively.

Case Example: Veterinary Insights

A case study reported a suspected anticoagulant bait confirmed to be this compound through liquid chromatography-tandem mass spectrometry analysis. The study highlighted the neurological symptoms exhibited by affected animals and discussed the complexities involved in treating this compound toxicity due to potential aspiration risks during emesis induction .

Research Findings on Non-target Species Exposure

Recent studies have raised concerns regarding the exposure of non-target species to this compound. A notable study found evidence of this compound exposure in approximately 30% of sampled birds of prey, indicating potential ecological implications that warrant further investigation . These findings emphasize the need for ongoing monitoring and regulatory considerations concerning this compound's use.

作用機序

ブロメタリンは、n-デスメチル-ブロメタリンに代謝され、ミトコンドリアの酸化リン酸化を解離させることで効果を発揮します。 このプロセスは、アデノシン三リン酸(ATP)合成の減少につながり、ナトリウム-カリウムATPアーゼ酵素の活性を阻害します 。その結果、脳脊髄液の蓄積とミエリンの空胞化が起き、頭蓋内圧が上昇し、神経軸索に永続的な損傷を与えます。 この損傷は、麻痺、痙攣、そして最終的には死につながる可能性があります .

6. 類似の化合物との比較

ブロメタリンは、ワルファリンなどの化合物に見られる抗凝血作用とは対照的に、その神経毒性の作用機序により、他の殺鼠剤とは異なります。類似の化合物には次のようなものがあります。

ワルファリン: ビタミンK依存性凝固因子の阻害作用を持つ抗凝血剤殺鼠剤。

ジフェナクム: ワルファリンと同様のメカニズムを持つ別の抗凝血剤殺鼠剤。

ブロジファクム: 類似の用途で使用される高効力抗凝血剤殺鼠剤.

ブロメタリンの独自性は、中枢神経系を標的とする能力であり、抗凝血剤殺鼠剤に対する耐性を発達させたげっ歯類に対しても効果を発揮します .

類似化合物との比較

Bromethalin is unique compared to other rodenticides due to its neurotoxic mechanism of action, as opposed to anticoagulant effects seen in compounds like Warfarin. Similar compounds include:

Warfarin: An anticoagulant rodenticide that inhibits vitamin K-dependent clotting factors.

Difenacoum: Another anticoagulant rodenticide with a similar mechanism to Warfarin.

Brodifacoum: A highly potent anticoagulant rodenticide used in similar applications.

This compound’s uniqueness lies in its ability to target the central nervous system, making it effective against rodents that have developed resistance to anticoagulant rodenticides .

生物活性

Bromethalin is a neurotoxic rodenticide that has gained attention for its potent effects on the central nervous system (CNS) of mammals. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical manifestations in both animals and humans, and case studies illustrating its toxicological profile.

This compound is metabolized in the liver to its active form, desmethylthis compound, which acts as a mitochondrial uncoupler. This process disrupts oxidative phosphorylation, leading to a significant decrease in adenosine triphosphate (ATP) synthesis. The inhibition of the Na/K ATPase enzyme results in an accumulation of cerebral spinal fluid (CSF), increased intracranial pressure, and vacuolization of myelin sheaths, ultimately causing neuronal damage. The primary effects include:

- Decreased ATP production : Uncoupling of oxidative phosphorylation impairs energy metabolism in neurons.

- Increased intracranial pressure : Fluid accumulation leads to cerebral edema and potential herniation.

- Neuronal damage : Vacuolization of myelin and axonal degeneration contribute to neurological deficits .

Symptoms in Animals

This compound poisoning is particularly notable in canines. A retrospective study involving 192 dogs revealed the following clinical signs:

- Vomiting: 6 cases

- Tremors: 5 cases

- Lethargy: 4 cases

- Ataxia: 3 cases

- Weakness: 2 cases

- Diarrhea: 2 cases

- Collapse: 2 cases

- Anorexia: 2 cases .

The median time to presentation was approximately 2 hours post-ingestion, with most dogs treated successfully on an outpatient basis. Severe neurological signs were associated with a higher euthanasia rate .

Symptoms in Humans

Human exposure to this compound is less common but can be severe. A case report described a 21-year-old male who ingested approximately 17 mg of this compound and subsequently developed altered mental status, cerebral edema, and ultimately died from complications related to the poisoning. Autopsy findings included diffuse vacuolization of white matter in the CNS, mirroring symptoms observed in animal cases .

Veterinary Case Reports

- Case Study 1 : A retrospective analysis at three veterinary hospitals identified dogs with varying degrees of this compound exposure. Diagnosis was confirmed through detection of desmethylthis compound in serum or fat tissues via mass spectrometry. MRI findings showed diffuse leukoencephalopathy consistent with this compound toxicosis .

- Case Study 2 : A male kitten presented with severe jaundice and labored breathing was found to have this compound toxicity confirmed by liquid chromatography. Symptoms included tremors and hind limb paralysis, highlighting the neurotoxic effects of this compound .

Human Exposure Reports

A review of human exposures reported to poison control centers indicated that most cases resulted in minor gastrointestinal symptoms, particularly among children under five years old. Out of 129 reported exposures, only a small percentage experienced any adverse effects, suggesting that while this compound is dangerous, many accidental ingestions do not lead to severe toxicity .

Summary Table of Clinical Effects

| Clinical Sign | Frequency in Dogs | Frequency in Humans |

|---|---|---|

| Vomiting | 6 | Minor gastrointestinal upset |

| Tremors | 5 | Altered mental status |

| Lethargy | 4 | None reported |

| Ataxia | 3 | None reported |

| Severe neurological signs | High euthanasia rate | Rarely fatal |

特性

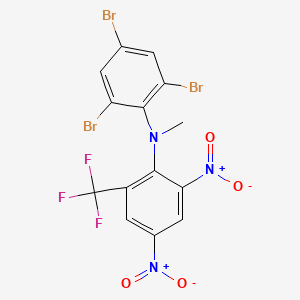

IUPAC Name |

N-methyl-2,4-dinitro-N-(2,4,6-tribromophenyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br3F3N3O4/c1-21(13-9(16)2-6(15)3-10(13)17)12-8(14(18,19)20)4-7(22(24)25)5-11(12)23(26)27/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMZPYXTVKAYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br3F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032590 | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless solid; [Merck Index] White solid; [Reference #1] | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, <0.01 mg/L, Insoluble in water, Soluble in chloroform, acetone; moderately soluble in aromatic hydrocarbons., In dichloromethane 300-400, chloroform 200-300, methanol 2.3-3.4, heavy aromatic naphtha 1.2-1.3 (all in g/L) | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 2.169 g/mL at 23 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 9.7X10-8 mm Hg (0.013 mPa) at 25 °C | |

| Record name | Bromethalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Acute rodenticide, acting as an uncoupler of oxidative phosphorylation. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals, White crystals; powder at 25 °C, Free flowing meal with a slight yellow color, Pale yellow crystals from ethanol | |

CAS No. |

63333-35-7 | |

| Record name | Bromethalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromethalin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromethalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMETHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM59MTH1FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-151 °C | |

| Record name | Bromethalin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bromethalin?

A1: this compound itself is a prodrug that is metabolized into its active form, desmethylthis compound. Desmethylthis compound acts as an uncoupler of oxidative phosphorylation in mitochondria. [, ] This disrupts the vital production of ATP, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of this compound's disruption of oxidative phosphorylation?

A2: By uncoupling oxidative phosphorylation, this compound depletes ATP levels, which are essential for maintaining cellular functions. [, ] This is particularly detrimental in the nervous system, where it primarily affects the white matter of the central nervous system. [] This energy depletion impairs the function of the sodium/potassium ion pumps, leading to fluid accumulation within cells, particularly in the brain and spinal cord. This fluid buildup results in cerebral edema, increased intracranial pressure, and ultimately neurological dysfunction. [, , ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H11Br3F3N2O4, and its molecular weight is 556.98 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to identify and characterize this compound?

A5: Yes, several spectroscopic methods are employed. Gas chromatography-mass spectrometry (GC-MS) is commonly used to detect this compound and its metabolite, desmethylthis compound, in biological samples. [, , ] High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry or mass spectrometry is also utilized for the analysis of this compound in various matrices, including rodenticides and biological samples. [, ] Additionally, matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS) has emerged as a rapid and sensitive technique for detecting desmethylthis compound in brain tissue. []

Q5: How stable is this compound under different environmental conditions?

A6: this compound exhibits instability under certain conditions. It is susceptible to degradation upon exposure to light and heat. [] This instability can lead to the formation of breakdown products, some of which have been identified as potential markers for this compound exposure. [] The stability of this compound in different formulations and matrices, such as baits, is an important consideration for its efficacy and safety.

Q6: What are the clinical signs of this compound toxicity in animals?

A7: Clinical signs of this compound toxicosis are primarily neurological and vary depending on the dose ingested and the time elapsed since exposure. [, , ] Initial signs may include lethargy, ataxia (uncoordinated movements), and weakness. [] As the condition progresses, more severe neurological symptoms can manifest, such as tremors, seizures, paralysis, hyperesthesia (increased sensitivity to stimuli), CNS depression, and coma. [, , , ] In severe cases, respiratory arrest and death can occur. []

Q7: What is the prognosis for animals with this compound poisoning?

A9: The prognosis for this compound toxicosis is generally guarded and depends on several factors, including the amount ingested, time to treatment, and severity of clinical signs. [, ] Early decontamination and aggressive supportive care may improve outcomes. [] Animals that develop severe neurological signs have a poorer prognosis. []

Q8: How is this compound metabolized in the body?

A10: this compound is metabolized in the liver to its active metabolite, desmethylthis compound. [] The half-life of desmethylthis compound is relatively long, ranging from 5 to 6 days in rats, suggesting potential for accumulation. []

Q9: What is the preferred tissue for postmortem analysis of this compound exposure?

A11: Adipose tissue is considered the tissue of choice for postmortem analysis of this compound exposure. [, , ] Desmethylthis compound, the active metabolite, tends to accumulate in fat, making it a more reliable indicator of exposure, even in cases where other tissues might show low or undetectable levels.

Q10: Why is the use of this compound increasing?

A13: this compound's use has been on the rise due to increased regulation and restrictions on second-generation anticoagulant rodenticides. [, ] These restrictions stem from concerns about the risks of secondary poisoning in non-target animals that consume poisoned rodents. [, ] this compound, while highly toxic, is not thought to pose the same level of risk for secondary poisoning. []

Q11: What are some of the challenges in studying this compound toxicosis in wildlife?

A14: Studying this compound poisoning in wildlife presents unique challenges. Wildlife cases are often found dead or severely debilitated, making it difficult to obtain a complete history or conduct antemortem testing. [, ] Additionally, confirming this compound as the cause of death requires specialized laboratory analysis to detect the active metabolite, which might not be readily available in all areas. [] Furthermore, differentiating this compound poisoning from other causes of neurological signs in wildlife, such as trauma or infectious diseases, can be challenging. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。